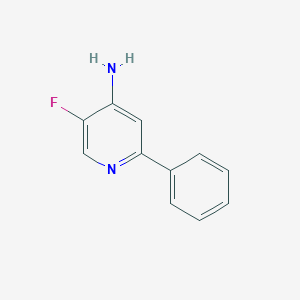
4-Amino-5-fluoro-2-phenylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-phenyl-4-pyridinamine is a fluorinated aromatic compound that belongs to the class of fluoropyridines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-phenyl-4-pyridinamine typically involves the fluorination of pyridine derivatives. One common method is the diazotization of substituted 2-aminopyridines followed by fluorination using reagents like sodium nitrite (NaNO2) in hydrofluoric acid (HF) . Another approach involves the use of complex fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs large-scale fluorination processes using robust and efficient fluorinating agents. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and selectivity of the desired fluorinated products .
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-2-phenyl-4-pyridinamine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include substituted pyridines, N-oxides, amines, and biaryl compounds .
Applications De Recherche Scientifique
5-Fluoro-2-phenyl-4-pyridinamine has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-phenyl-4-pyridinamine involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity and selectivity towards biological targets. This can lead to the inhibition of key enzymes or receptors involved in disease pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-5-phenylpyridine
- 4-Fluoro-2-phenylpyridine
- 5-Fluoro-4N-phenyl-4-pyrimidineamine
Uniqueness
5-Fluoro-2-phenyl-4-pyridinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and phenyl groups on the pyridine ring enhances its stability and reactivity compared to other fluorinated pyridines .
Propriétés
Numéro CAS |
1256785-02-0 |
|---|---|
Formule moléculaire |
C11H9FN2 |
Poids moléculaire |
188.20 g/mol |
Nom IUPAC |
5-fluoro-2-phenylpyridin-4-amine |
InChI |
InChI=1S/C11H9FN2/c12-9-7-14-11(6-10(9)13)8-4-2-1-3-5-8/h1-7H,(H2,13,14) |
Clé InChI |
BVAPJKJFEDNLJQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC=C(C(=C2)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















